(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine
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Overview
Description
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a nitrovinyl group and a trifluoromethyl group attached to the pyridine ring. These functional groups can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)pyridine and a nitroalkene.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base such as potassium carbonate or sodium hydroxide. The reaction may also require a solvent, such as ethanol or dimethylformamide, to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitroalkene adds to the pyridine ring, followed by elimination of a leaving group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification methods, such as recrystallization or chromatography, are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitrovinyl group can be reduced to form amines or hydroxylamines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrovinyl group may yield nitro compounds, while reduction may yield amines.
Scientific Research Applications
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The nitrovinyl group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-nitrovinyl)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
(E)-5-(2-nitrovinyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(E)-5-(2-nitrovinyl)-2-phenylpyridine: Similar structure but with a phenyl group instead of a trifluoromethyl group.
Uniqueness
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, electron-withdrawing effects, and metabolic stability. These properties can make it more suitable for specific applications compared to similar compounds.
Biological Activity
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a trifluoromethyl group and a nitrovinyl group. Its molecular formula is C8H6F3N2O2, and it has a molecular weight of approximately 208.10 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity, which can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that trifluoromethylpyridines, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 8 µg/mL |
Klebsiella pneumoniae | 4 µg/mL |
Candida albicans | 32 µg/mL |
These findings suggest that the compound may serve as a potent antimicrobial agent, potentially useful in treating infections caused by resistant bacterial strains.
Anticancer Properties
In addition to its antimicrobial activity, this compound has demonstrated promising anticancer properties. Studies have indicated that similar trifluoromethyl-substituted pyridines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- In Vitro Studies : A study investigated the effect of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines.
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins .
Synthesis and Functionalization
The synthesis of this compound can be achieved through several methods, allowing for further functionalization that may enhance its biological activity. Techniques such as nucleophilic substitution reactions and cross-coupling methods are commonly employed to modify the compound for improved efficacy against specific biological targets.
Properties
Molecular Formula |
C8H5F3N2O2 |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
5-[(E)-2-nitroethenyl]-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)7-2-1-6(5-12-7)3-4-13(14)15/h1-5H/b4-3+ |
InChI Key |
UBBCPEHVWKFVGC-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
C1=CC(=NC=C1C=C[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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